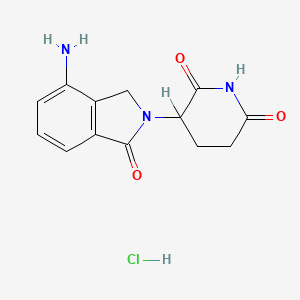

Hidrocloruro de lenalidomida

Descripción general

Descripción

El clorhidrato de CC-5013, también conocido como clorhidrato de lenalidomida, es un derivado de la talidomida. Es un fármaco inmunomodulador con potentes propiedades antineoplásicas, antiangiogénicas y antiinflamatorias. Este compuesto se utiliza principalmente en el tratamiento del mieloma múltiple, los síndromes mielodisplásicos y ciertos tipos de linfoma .

Aplicaciones Científicas De Investigación

El clorhidrato de CC-5013 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la química orgánica sintética y los mecanismos de reacción.

Biología: Los investigadores lo utilizan para estudiar sus efectos sobre los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.

Medicina: Se estudia ampliamente por su potencial terapéutico en el tratamiento del mieloma múltiple, los síndromes mielodisplásicos y los linfomas. .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de CC-5013 implica múltiples vías:

Inmunomodulación: Modula el sistema inmunitario al mejorar la actividad de las células T y las células asesinas naturales.

Antiangiogénesis: Inhibe la formación de nuevos vasos sanguíneos, lo cual es crucial para el crecimiento tumoral y la metástasis.

Inducción de la apoptosis: Induce la apoptosis en las células cancerosas al dirigirse a vías moleculares específicas, incluido el complejo de ligasa de ubiquitina cereblon (CRBN) E3

Safety and Hazards

Lenalidomide may cause serious side effects including low blood platelets, low white blood cells, and blood clots . Use during pregnancy may harm the fetus . The dose may need to be adjusted in people with kidney problems . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Lenalidomide represents the standard of care for treating multiple myeloma and deletion 5q myelodysplastic syndromes . There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . Key unanswered questions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .

Análisis Bioquímico

Biochemical Properties

Lenalidomide hydrochloride works through various mechanisms that promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms . It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects .

Cellular Effects

Lenalidomide hydrochloride has shown to have effects on various types of cells and cellular processes. It enhances the host immunity by stimulating T cell proliferation and enhancing the activity of natural killer (NK) cells . It also promotes the inhibition of basic fibroblast growth (bFBG) and vascular endothelial growth factor (VEGF) .

Molecular Mechanism

The molecular mechanism of lenalidomide hydrochloride involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

Lenalidomide hydrochloride has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Dosage Effects in Animal Models

In animal models, lenalidomide has shown to reduce motor behavioral deficits and ameliorate dopaminergic fiber loss in the striatum at a dosage of 100 mg/kg for 4 weeks .

Metabolic Pathways

The metabolic pathways of lenalidomide hydrochloride involve chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Transport and Distribution

Lenalidomide hydrochloride is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment .

Subcellular Localization

It is known that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment

Métodos De Preparación

La síntesis de la lenalidomida implica varios pasos. Un método incluye la bromación de la glutarimida en presencia de ácido acético y bromo para dar 3-bromopiperidina-2,6-diona. Este intermedio se condensa luego con 4-nitro-2,3-dihidroisoindol-1-ona en dimetilformamida (DMF) y carbonato de potasio para proporcionar el producto deseado . La producción industrial del clorhidrato de lenalidomida sigue rutas sintéticas similares, pero se optimiza para una mayor eficiencia y rendimiento .

Análisis De Reacciones Químicas

El clorhidrato de CC-5013 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, lo que puede alterar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen bromo, ácido acético, dimetilformamida y carbonato de potasio. Los principales productos formados a partir de estas reacciones son típicamente derivados de lenalidomida con grupos funcionales modificados .

Comparación Con Compuestos Similares

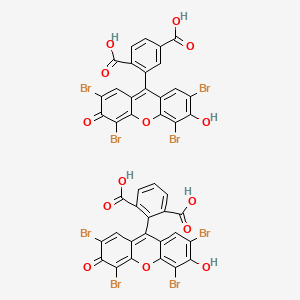

El clorhidrato de CC-5013 se compara con otros compuestos similares, como la talidomida y la pomalidomida:

Talidomida: Si bien la talidomida es el compuesto principal, la lenalidomida es más potente y tiene menos efectos secundarios.

Pomalidomida: Otro derivado de la talidomida, la pomalidomida, es similar en estructura pero tiene diferentes propiedades farmacocinéticas y aplicaciones clínicas

Estas comparaciones resaltan las propiedades únicas del clorhidrato de CC-5013, incluida su mayor potencia y su toxicidad reducida .

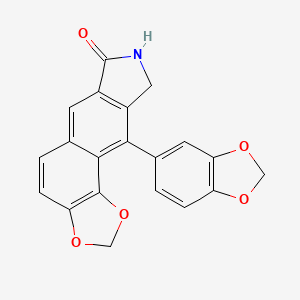

Propiedades

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZLJSDFZVVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243329-97-6 | |

| Record name | Lenalidomide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENALIDOMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)

![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)

![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)